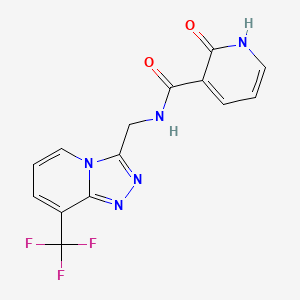
AKOS025328200
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H10F3N5O2 and its molecular weight is 337.262. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学および創薬
AKOS025328200の構造は、創薬のための貴重な足場として役立つ可能性を示唆しています。研究者は、新規医薬品を設計するためにその誘導体を探索しています。主な用途には以下が含まれます。
抗がん特性: インシリコ研究および実験的評価により、特定の誘導体が有望な抗がん活性を示すことが明らかになっています 。これらの化合物は、特定のがん経路を標的とする可能性があり、化学療法の潜在的な候補となります。
抗菌剤: This compoundの誘導体は、細菌、真菌、およびウイルスに対して抗菌活性を示しています。 その独自の構造により、微生物酵素や細胞膜との相互作用が可能になり、感染症の対策に適しています .
鎮痛および抗炎症作用: 一部の誘導体は、鎮痛および抗炎症作用を示します。 これらは、痛みと炎症関連の病状の管理に役立つ可能性があります .
酵素阻害
This compoundの誘導体は、特に以下の分野において酵素阻害剤として調査されてきました。
炭酸脱水酵素阻害剤: 炭酸脱水酵素は、生理学的プロセスにおいて重要な役割を果たします。 一部の誘導体は、これらの酵素に対する阻害活性を示しており、緑内障やてんかんなどの病気に対する影響を与える可能性があります .
コリンエステラーゼ阻害: コリンエステラーゼ阻害剤は、アルツハイマー病などの神経変性疾患の治療に関連しています。 This compoundの誘導体は、コリンエステラーゼ活性を調節する可能性があります .
アロマターゼ阻害: アロマターゼ阻害剤は、乳がん治療において重要です。 この化合物の誘導体は、アロマターゼを阻害することによりエストロゲン生合成に影響を与える可能性があります .
抗酸化の可能性
This compoundの誘導体は、抗酸化特性を示します。抗酸化物質は、フリーラジカルによって引き起こされる酸化ストレスから細胞を保護します。 その潜在的な用途には、加齢に伴う病気の予防と全体的な健康の維持が含まれます .
抗ウイルス活性
新たなウイルス脅威の観点から、研究者は抗ウイルス特性についてthis compoundの誘導体を探索しています。 これらの化合物は、ウイルス複製または侵入を阻害し、効果的な抗ウイルス薬の開発に貢献する可能性があります .
多機能薬の開発
この化合物の構造活性相関は、合理的薬物設計に不可欠です。研究者は、this compoundの誘導体を基にした多機能薬を作成することを目指しています。 これらの薬は、複数の経路を同時に標的とし、治療効果を高めることができます .
計算研究
インシリコ薬物動態および分子モデリング研究は、この化合物の挙動に関する洞察を提供します。 研究者は、計算ツールを使用して生物学的標的との相互作用を予測し、創薬と最適化を支援しています .
特性
IUPAC Name |
2-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c15-14(16,17)9-4-2-6-22-10(20-21-11(9)22)7-19-13(24)8-3-1-5-18-12(8)23/h1-6H,7H2,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUKCEWUHIRGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














